

Performance comparison of Lil hydrate and anhydrous Lil in perovskite solar cells

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A Comparative Guide to Lil Hydrate and Anhydrous Lil in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

The pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to extensive research into various additives and dopants. Lithium iodide (Lil) has emerged as a promising candidate for enhancing device performance. However, a critical and often overlooked aspect is the hydration state of Lil. This guide provides a comparative analysis of the potential effects of using Lil hydrate versus anhydrous Lil in perovskite solar cells.

Disclaimer: Direct, head-to-head experimental comparisons of Lil hydrate and anhydrous Lil in perovskite solar cells are not readily available in the current body of scientific literature. This guide, therefore, presents a synthesized comparison based on existing research on Lil doping and the well-documented effects of water on perovskite crystallization and device stability. The quantitative data presented is representative of typical performance improvements seen with Lil doping (assumed to be anhydrous) and the potential impacts of controlled water incorporation, but it is not from a direct comparative study.

Performance and Mechanism: A Tale of Two Forms

The key difference between Lil hydrate and anhydrous Lil lies in the presence of water molecules within the crystal structure of the hydrated form. This seemingly small difference can

have significant implications for perovskite film formation and, consequently, the overall performance and stability of the solar cell.

Anhydrous LiI: The Standard for Doping

Anhydrous LiI is typically used in PSC fabrication with the primary goals of:

- **Defect Passivation:** The iodide ions (I^-) from LiI can compensate for iodide vacancies, a common defect in the perovskite crystal lattice, thereby reducing non-radiative recombination and improving the open-circuit voltage (V_{oc}) and fill factor (FF).
- **Controlled Crystallization:** The presence of lithium ions (Li^+) can influence the nucleation and growth of the perovskite crystals, leading to more uniform and larger grains. This improved morphology can enhance charge transport and reduce charge recombination at grain boundaries.
- **Transient Ionic Response:** Optimized LiI doping has been shown to minimize current-voltage hysteresis, a phenomenon linked to ion migration within the perovskite layer.[\[1\]](#)

LiI Hydrate: The Double-Edged Sword of Water

The introduction of water via LiI hydrate can have a more complex, and sometimes contradictory, influence on the perovskite solar cell. The effects of water during perovskite film formation are highly dependent on its concentration.

- **Beneficial Effects of Controlled Hydration:**
 - **Enhanced Crystallization:** A moderate amount of water can act as a temporary "molecular glue," facilitating the formation of a hydrated perovskite intermediate phase (e.g., $MAPbI_3 \cdot H_2O$).[\[2\]](#) This intermediate can then lead to a more controlled and complete conversion to the desired perovskite phase upon annealing, resulting in improved film quality with fewer defects.[\[3\]](#)[\[4\]](#) This can translate to a higher power conversion efficiency (PCE).
 - **Improved Film Morphology:** The controlled crystallization process can lead to larger grain sizes and a more uniform surface, which is beneficial for charge extraction and transport.[\[5\]](#)

- Detrimental Effects of Excess Water:
 - Perovskite Degradation: Excessive water can lead to the irreversible degradation of the perovskite material back to its precursors (e.g., PbI_2 and methylammonium iodide).[3][6] This degradation is a major cause of long-term instability in PSCs.
 - Formation of Undesirable Hydrated Species: High concentrations of water can lead to the formation of stable hydrated perovskite species, such as $(\text{MA})_4\text{PbI}_6 \cdot 2\text{H}_2\text{O}$, which act as impurities in the final film and are detrimental to device performance.[2]

Quantitative Performance Comparison (Synthesized)

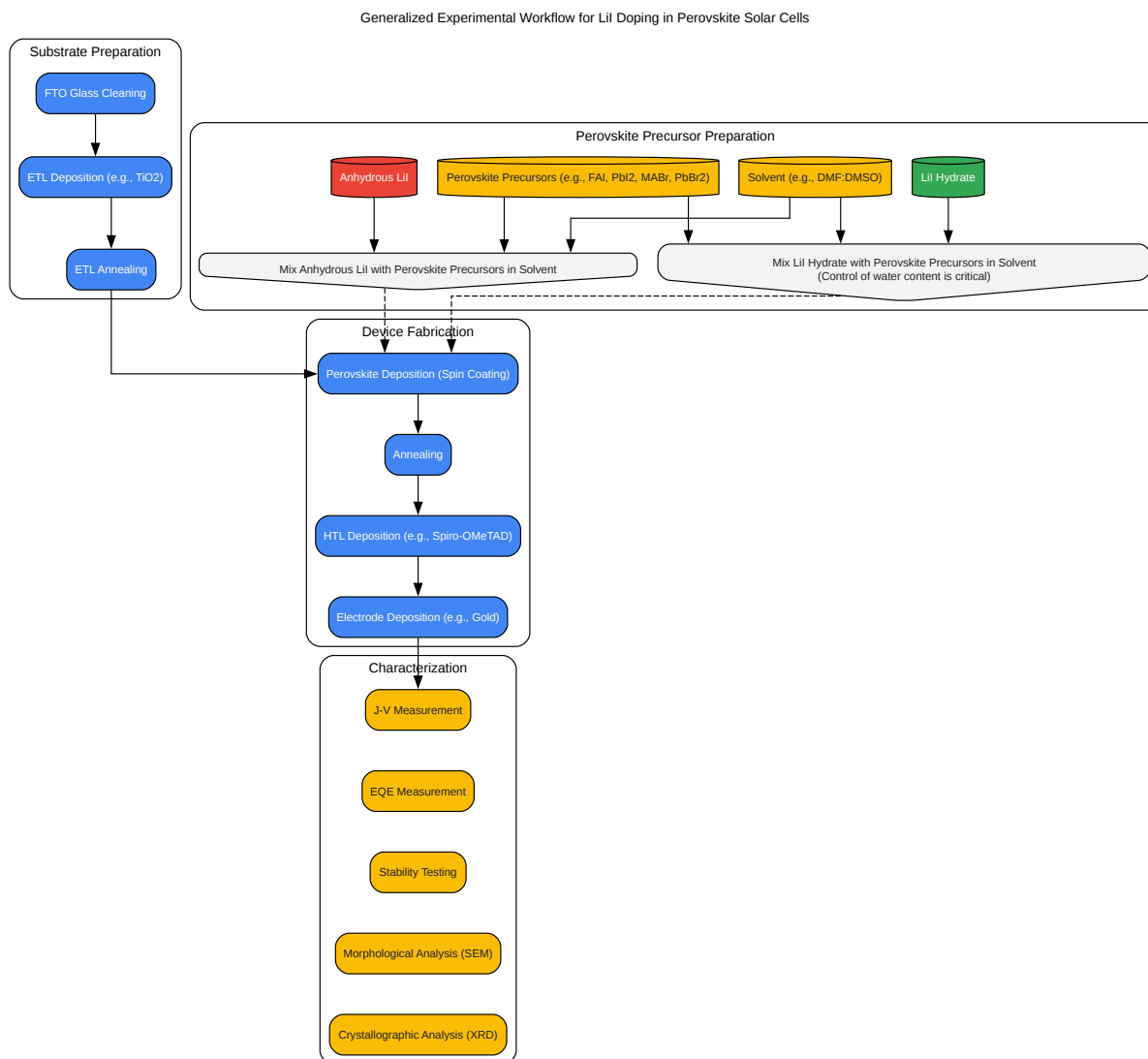
The following table summarizes the potential quantitative impact of using anhydrous LiI versus the inferred effects of using LiI hydrate, based on separate studies of LiI doping and water-assisted perovskite crystallization.

Performance Metric	Anhydrous LiI (Optimized Doping)	LiI Hydrate (Inferred from Controlled Water Addition)
Power Conversion Efficiency (PCE)	Up to 21.5% [1]	Potentially higher PCE than undoped devices if water content is optimal, but a direct comparison to anhydrous LiI is unavailable.
Open-Circuit Voltage (V_{oc})	Increased due to defect passivation	Potentially increased due to improved film quality.
Short-Circuit Current Density (J_{sc})	Generally improved due to better charge transport	May increase with improved morphology and crystallinity.
Fill Factor (FF)	Significantly improved, reduced hysteresis [1]	Highly dependent on final film quality; may improve with optimal water content.
Stability	Can improve shelf-life at low concentrations [1]	Long-term stability is a major concern due to the potential for water-induced degradation. [3]

Experimental Workflow and Methodologies

The following sections detail generalized experimental protocols for the fabrication of perovskite solar cells incorporating either anhydrous LiI or LiI hydrate.

Experimental Workflow Diagram



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Caption: Generalized workflow for fabricating and characterizing perovskite solar cells with LiI doping.

Detailed Experimental Protocols

- Substrate Preparation:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water, acetone, and isopropanol, for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.
 - An electron transport layer (ETL), such as a compact layer of TiO_2 , is deposited onto the FTO substrate by spin coating or spray pyrolysis, followed by annealing at high temperatures (e.g., 500°C).
- Perovskite Precursor Solution Preparation:
 - For Anhydrous LiI: A stock solution of anhydrous LiI is prepared in a suitable solvent (e.g., acetonitrile). The main perovskite precursor solution is prepared by dissolving the primary perovskite components (e.g., formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide) in a mixed solvent system like DMF:DMSO. The anhydrous LiI stock solution is then added to the main precursor solution at the desired doping concentration.
 - For LiI Hydrate: LiI hydrate is directly dissolved into the main perovskite precursor solution. It is crucial to precisely control the amount of LiI hydrate to manage the water content in the final solution. The total water content should be carefully calculated, considering any residual water in the solvents.
- Perovskite Film Deposition:
 - The perovskite precursor solution (with either anhydrous LiI or LiI hydrate) is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox.

- A typical two-step spin-coating process might involve a low-speed spin for a few seconds followed by a high-speed spin for a longer duration.
- During the high-speed step, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
- The film is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a set time to remove residual solvents and complete the perovskite crystallization.
- Hole Transport Layer (HTL) and Electrode Deposition:
 - A hole transport layer (HTL) solution, commonly Spiro-OMeTAD with additives like Li-TFSI and tBP, is deposited on top of the perovskite layer via spin coating.
 - Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
- Characterization:
 - Current Density-Voltage (J-V) Measurements: The photovoltaic performance is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
 - External Quantum Efficiency (EQE): EQE measurements are performed to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
 - Stability Testing: The long-term stability of the unencapsulated devices is tested by monitoring their performance over time under controlled environmental conditions (e.g., ambient air with specific humidity and temperature) or under continuous illumination.
 - Morphological and Crystallographic Analysis: Scanning electron microscopy (SEM) is used to investigate the morphology and grain size of the perovskite films. X-ray diffraction (XRD) is employed to analyze the crystal structure and phase purity of the perovskite layer.

Conclusion and Future Outlook

The choice between anhydrous LiI and LiI hydrate for doping in perovskite solar cells presents a trade-off between the established benefits of defect passivation and the potential for

improved crystallization through controlled hydration. While anhydrous LiI offers a more straightforward approach to enhancing device performance, the use of LiI hydrate introduces the variable of water, which can be both beneficial and detrimental.

Future research should focus on direct, systematic comparisons of anhydrous and hydrated LiI to deconvolve the effects of Li^+ and I^- doping from the influence of water of hydration. Such studies would provide a clearer understanding of the optimal conditions for using hydrated salts in perovskite solar cell fabrication and could pave the way for novel strategies to enhance both the efficiency and stability of this promising photovoltaic technology.

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